molecular formula C15H9NO4S B1270485 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 332129-06-3

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1270485
CAS No.: 332129-06-3
M. Wt: 299.3 g/mol
InChI Key: NUXCZVSGXYONCO-UHFFFAOYSA-N
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Description

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (MPDI) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of the dioxoisoindoline family of compounds and is characterized by its yellowish-orange color and its pungent odor. MPDI has been used in a variety of fields, including biochemistry, organic synthesis, and pharmaceuticals.

Scientific Research Applications

Polymer Synthesis and Thermal Stability

A study focused on the synthesis of new poly(ester-imide)s using dicarboxylic acids, including a variant of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These poly(ester-imide)s demonstrated excellent solubility in polar aprotic solutions and high thermal stability, withstanding temperatures of approximately 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Synthesis of Unstable Polyamide-Imides

Another research developed new unsaturated polyamide–imides through polycondensation using the diacid chloride of 2-(4-carboxy phenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These polymers were soluble in polar solvents and exhibited high thermal stability (Maiti & Ray, 1983).

Development of Anti-Inflammatory Agents

A series of compounds including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid were synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Applications in Electroanalytical Chemistry

Research on ω-mercapto carboxylic acids, closely related to this compound, demonstrated their effectiveness in electrochemical differentiation between dopamine and ascorbic acid, highlighting potential applications in neurochemistry and analytical methods (Malem & Mandler, 1993).

Synthesis of Aromatic Poly(esterimide)s

A study involving the synthesis of aromatic poly(esterimide)s using a derivative of this compound revealed their solubility in organic solvents and good thermal stability, making them suitable for high-performance material applications (Sadavarte, Patil, Avadhani, & Wadgaonkar, 2013).

Metal Organic Frameworks for Sensing Applications

A modified metal-organic framework synthesized using 2-(4-carboxyphenyl)-1, 3-dioxoisoindoline-5-carboxylic acid and Zn(OAc)2.2H2O showed potential for selectively sensing chromate ions, indicating its utility in environmental monitoring and analytical chemistry (Minmini, Naha, & Velmathi, 2017).

Mechanism of Action

Target of Action

It is structurally similar to 4-mercaptophenylacetic acid (mpaa), which is known to interact with disulfide-containing proteins . These proteins play crucial roles in various biological processes, including cellular signaling, protein folding, and redox homeostasis.

Mode of Action

MPAA acts as a redox buffer and increases the folding rate of disulfide-containing proteins . It is also used in native chemical ligation as a thiol catalyst . The thiol group in these compounds can form disulfide bonds with cysteine residues in proteins, influencing their structure and function.

Biochemical Pathways

Given its structural similarity to mpaa, it may influence the folding of disulfide-containing proteins . This could potentially affect various biochemical pathways where these proteins are involved.

Result of Action

Based on the known effects of mpaa, it could potentially influence the structure and function of disulfide-containing proteins , which could have downstream effects on various cellular processes.

Safety and Hazards

4-Mercaptophenylacetic acid is labeled with the signal word “Danger” and has hazard statements H315, H318, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of redox reactions and protein folding. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a redox buffer that increases the folding rate of disulfide-containing proteins . Additionally, it is used in native chemical ligation as a thiol catalyst, facilitating the selective and efficient ligation of peptide fragments . The interactions between this compound and these biomolecules are primarily based on its thiol group, which can form disulfide bonds with cysteine residues in proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cell viability and function.

Properties

IUPAC Name

1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(21)5-3-9/h1-7,21H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCZVSGXYONCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354472
Record name 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332129-06-3
Record name 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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